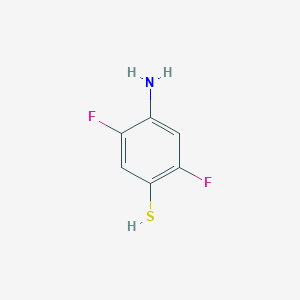![molecular formula C12H12ClN3 B15201746 3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a chloro group at the 3’ position and three amine groups at the 3, 4, and 4’ positions of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine can be achieved through several synthetic routes. One common method involves the nitration of 3’-chloro-[1,1’-biphenyl] followed by reduction to introduce the amine groups. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out at low temperatures to control the formation of by-products. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired triamine compound.
Industrial Production Methods
In an industrial setting, the production of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and modified amine compounds. These products can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
Similar Compounds
- 3-Chloro-[1,1’-biphenyl]
- 3,4,4’-Triamino-[1,1’-biphenyl]
- 3-Bromo-[1,1’-biphenyl]-3,4,4’-triamine
Uniqueness
3’-Chloro-[1,1’-biphenyl]-3,4,4’-triamine is unique due to the presence of both a chloro group and three amine groups on the biphenyl structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the amine groups provide sites for further functionalization and interaction with biological targets.
特性
分子式 |
C12H12ClN3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC名 |
4-(4-amino-3-chlorophenyl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H12ClN3/c13-9-5-7(1-3-10(9)14)8-2-4-11(15)12(16)6-8/h1-6H,14-16H2 |
InChIキー |
OZYNKLTVADCDLO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4R,7R)-2,2-difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl fluoride](/img/structure/B15201673.png)
![4-Chloro-n-cyclopropyl-3-((1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1h-pyrazolo[3,4-b]pyridin-4-yl)amino)benzamide](/img/structure/B15201676.png)
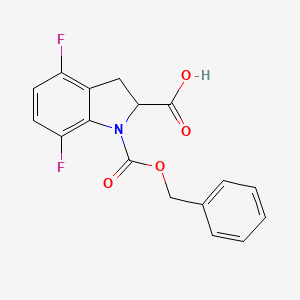
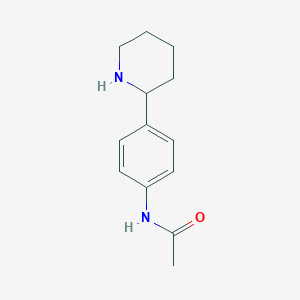
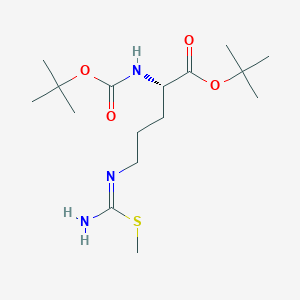
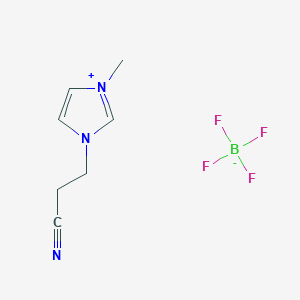
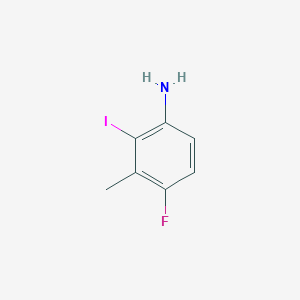
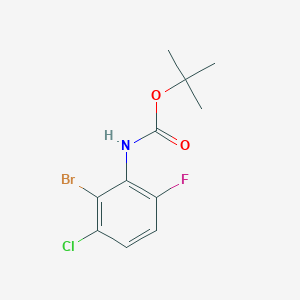
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
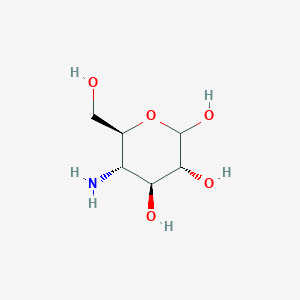
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
